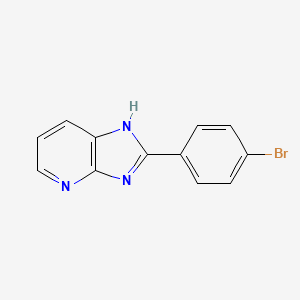
3-Methyl-2-benzoxazolinone
概要
説明
3-Methyl-2-benzoxazolinone (CAS# 21892-80-8) is a useful research chemical . It is also known by other synonyms such as 3-methylbenzo[d]oxazol-2(3H)-one .
Synthesis Analysis
A number of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones have been synthesized by reacting with 2-benzoxazolinone and 4-substituted phenacyl bromide in ethanol . The chemical structures of these compounds were confirmed by IR, 1H NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-benzoxazolinone is characterized by the presence of a benzoxazolinone ring with a methyl group attached to the 3rd position . The molecular formula of this compound is C8H7NO2 .Chemical Reactions Analysis
The thermochemistry of 3-Methyl-2-benzoxazolinone has been investigated using static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry . The standard molar enthalpies of formation in the solid state and the standard molar enthalpies of sublimation, both at T = 298.15 K, were determined .Physical And Chemical Properties Analysis
3-Methyl-2-benzoxazolinone has a molecular weight of 149.15 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .科学的研究の応用
Thermochemical Properties
3-Methyl-2-benzoxazolinone: has been extensively studied for its thermochemical properties. Researchers have used static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry to determine the standard molar enthalpies of formation in the solid state and the standard molar enthalpies of sublimation . These studies are crucial for understanding the compound’s stability and reactivity, which are essential parameters in material science and chemical engineering.
Quantum Chemical Calculations
The compound’s gas-phase standard molar enthalpy of formation has been derived from experimental data, and high-level quantum chemical calculations have been performed to estimate the same property . The results show good accordance, which validates the computational methods used. This application is significant in theoretical chemistry, where such calculations help predict the behavior of molecules in various conditions.
Structural Analysis
The relationship between the energetic and structural characteristics of benzoxazolinones, including 3-Methyl-2-benzoxazolinone , has been explored . Understanding the enthalpic increments associated with the presence of a methyl group in the molecule compared to its derivatives is vital for the synthesis of new compounds with desired properties.
Reactivity Evaluation
The reactivity of 3-Methyl-2-benzoxazolinone and its derivatives has been evaluated through the determination of their thermodynamic properties . This information is beneficial for chemists looking to use these compounds as building blocks in synthetic pathways or as reactants in chemical reactions.
Agricultural Chemistry
In the field of agricultural chemistry, benzoxazinoid metabolites, which include 3-Methyl-2-benzoxazolinone , have shown activity against Fusarium species that cause cereal diseases . This application is particularly relevant for developing plant protection strategies and understanding plant-pathogen interactions.
Safety and Hazards
将来の方向性
The determination of the reliable thermodynamic properties of 2-benzoxazolinone derivatives is the main goal of ongoing research . Some correlations are being established between the energetic properties determined and the structural characteristics of the title compounds, and the reactivity of this class of compounds is also being evaluated .
作用機序
Biochemical Pathways
3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone (BOA), a heterocyclic compound whose structure consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms . BOA is known to have multiple functions in maize metabolism, including defense against numerous pests and pathogens .
特性
IUPAC Name |
3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMRRLXXFHXMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176295 | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-benzoxazolinone | |
CAS RN |
21892-80-8 | |
| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzoxazolinone, 3-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?
A: 3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].
Q2: How does the presence of a methyl group influence the thermodynamic properties of 3-Methyl-2-benzoxazolinone?
A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.
Q3: What are the potential phytotoxic effects of 3-Methyl-2-benzoxazolinone?
A: Studies have demonstrated that 3-Methyl-2-benzoxazolinone exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.
Q4: How does the phytotoxicity of 3-Methyl-2-benzoxazolinone compare to other benzoxazinoids?
A: The phytotoxicity of 3-Methyl-2-benzoxazolinone (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

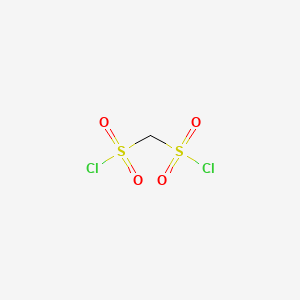



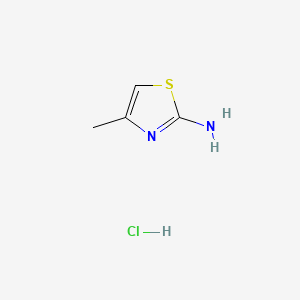
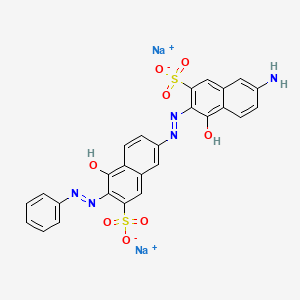


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

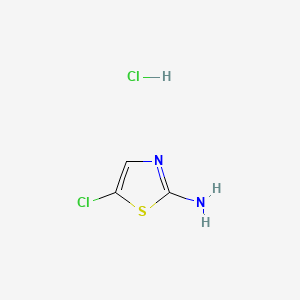

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
